molecular formula C19H24N4O6S2 B2978895 9-hydrazinylidene-N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide CAS No. 698976-34-0

9-hydrazinylidene-N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide

Cat. No.: B2978895
CAS No.: 698976-34-0
M. Wt: 468.54
InChI Key: XGNWNVISVJWRDH-UHFFFAOYSA-N
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Description

9-hydrazinylidene-N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide is a useful research compound. Its molecular formula is C19H24N4O6S2 and its molecular weight is 468.54. The purity is usually 95%.
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Biological Activity

9-hydrazinylidene-N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H24N4O6S2
  • Molecular Weight : 432.55 g/mol
  • CAS Number : 325695-63-4

The biological activity of this compound is primarily linked to its ability to induce cell death through mechanisms such as ferroptosis. Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides to lethal levels. The compound may act by modulating pathways involved in oxidative stress and apoptosis.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit tumor growth in various cancer cell lines by inducing ferroptosis and inhibiting key survival pathways.

Study Cell Line Effect Mechanism
Shimada et al. (2016)HT-1080Induction of ferroptosisInhibition of GPX4
Tocris Bioscience (2024)BJeLRIncreased ROS levelsActivation of squalene synthase

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in vitro, showing a dose-dependent response in several cancer cell lines. The mechanism involves oxidative stress and the depletion of antioxidant defenses.

Case Study 1: Ferroptosis Induction

In a study by Shimada et al., the compound was tested for its ability to induce ferroptosis in HT-1080 cells. The results demonstrated that treatment with the compound led to a significant increase in reactive oxygen species (ROS) and lipid peroxidation, confirming its role as a ferroptosis inducer.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer efficacy of similar compounds in vivo. The study revealed that administration of these compounds resulted in reduced tumor size and increased survival rates in animal models, suggesting potential therapeutic applications for cancer treatment.

Properties

IUPAC Name

9-hydrazinylidene-2-N,7-N-bis(2-hydroxyethyl)-2-N,7-N-dimethylfluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6S2/c1-22(7-9-24)30(26,27)13-3-5-15-16-6-4-14(31(28,29)23(2)8-10-25)12-18(16)19(21-20)17(15)11-13/h3-6,11-12,24-25H,7-10,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNWNVISVJWRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NN)C=C(C=C3)S(=O)(=O)N(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.